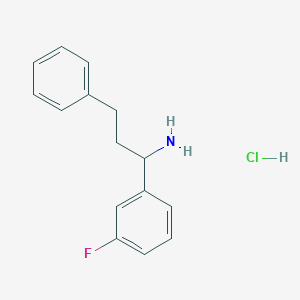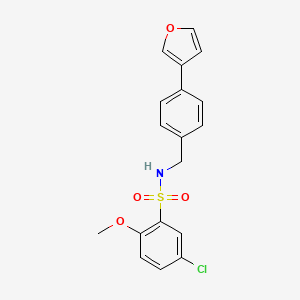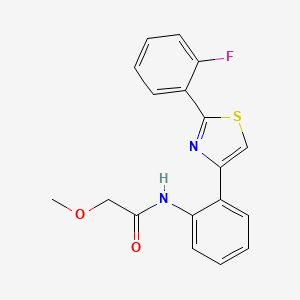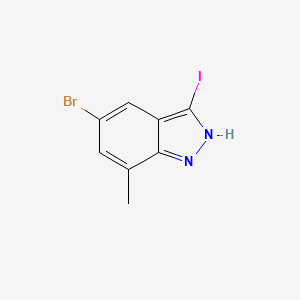
1-(3-Fluorophenyl)-3-phenylpropan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluorophenyl)ethanone is a compound with the molecular formula C8H7FO . It’s a related compound to the one you’re asking about. Another related compound is 3-Fluoroamphetamine, a stimulant drug from the amphetamine family .
Synthesis Analysis
While specific synthesis methods for “1-(3-Fluorophenyl)-3-phenylpropan-1-amine;hydrochloride” were not found, there are studies on the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of related compounds such as 1-(3-Fluorophenyl)ethanone has been analyzed .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as 1-(3-Fluorophenyl)ethanone have been analyzed .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The compound has been used in the study of crystal structures. The structure of the compound was confirmed by spectroscopic, elemental analysis and single crystal X-ray diffraction data .
Synthesis of Heterocyclic Compounds
Thiourea derivatives, which are structurally similar to this compound, are extremely versatile building blocks for the synthesis of a variety of heterocyclic compounds .
Bioactivity Research
Thiourea derivatives have a wide spectrum of bioactivities. They have been developed as anion-binding sites in hydrogen-bonding receptors, calixarenes containing thioureas as neutral receptors towards α, α–dicarboxylate anions, and N-4-substitued-benzyl-N-ter-butylbenzyl thioureas as vanilloid receptors ligands and antagonists in rat DRG neurons .
Antifungal Activity
1,3-Dialkyl or diaryl thioureas exhibit significant antifungal activity against plant pathogens Pyricularia oryzae and Drechslera oryzae .
Herbicidal Activity
1-Benzoyl-3-(4,6-disubstituted-pyrimidinyl)thioureas have shown excellent herbicidal activity .
Anti-Intestinal Nematode Prodrugs
1-Acyl-3-(2′-aminophenyl) thioureas have been used as anti-Intestinal Nematode Prodrugs .
Enantioselective Synthesis
Thioureas have widely been used in enantioselective synthesis, such as in nitro-Mannich reactions, aza-Henry reaction, and the Michael Addition .
Non-nucleoside Inhibitors of HIV-1 Reverse Transcriptase
Symmetrical and asymmetrical phenethyl thioureas, 5-halo-substituted thiophene pyridyl thioureas and heterocyclic thioureas are non-nucleoside inhibitors of HIV-1 reverse transcriptase .
Mecanismo De Acción
Target of Action
The primary target of 1-(3-Fluorophenyl)-3-phenylpropan-1-amine hydrochloride, also known as 3-Fluorophenylpropan-2-amine (3FPPA), is the dopamine and serotonin transporters . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling.
Mode of Action
3FPPA acts as a nonselective dopamine and serotonin reuptake inhibitor . By binding to the transporters, it prevents the reuptake of these neurotransmitters, leading to an increased concentration in the synaptic cleft. This results in prolonged neurotransmitter action on post-synaptic receptors, enhancing dopaminergic and serotonergic signaling.
Pharmacokinetics
Similar compounds have been shown to have a rapid onset of action (20 - 60 minutes) and a relatively short elimination half-life (90 minutes) . These properties suggest that 3FPPA may be quickly absorbed and metabolized in the body, affecting its bioavailability.
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 3FPPA. For instance, the compound’s lipophilicity and weak basicity may facilitate its passage through biological membranes, potentially enhancing its action . .
Safety and Hazards
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-3-phenylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN.ClH/c16-14-8-4-7-13(11-14)15(17)10-9-12-5-2-1-3-6-12;/h1-8,11,15H,9-10,17H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXRQNSVDAHDBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C2=CC(=CC=C2)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-3-phenylpropan-1-amine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(2-methoxyethyl)-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2783208.png)


![(9-methyl-4-((4-methylbenzyl)thio)-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2783213.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2783222.png)

![4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2783224.png)

![2-Chloro-N-(2-methylcyclohexyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B2783226.png)

